molecular formula C15H11NO6 B12534803 2-(3-Carboxyanilino)terephthalic acid

2-(3-Carboxyanilino)terephthalic acid

Cat. No.: B12534803
M. Wt: 301.25 g/mol
InChI Key: WRIFKAUEZLVBAD-UHFFFAOYSA-N
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Description

2-(3-Carboxyanilino)terephthalic acid is an aromatic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a carboxyanilino group attached to a terephthalic acid backbone. The presence of both carboxylic acid and amine functionalities makes it a versatile building block for the synthesis of coordination polymers and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyanilino)terephthalic acid typically involves the reaction of 3-aminobenzoic acid with terephthalic acid under specific conditions. One common method includes the use of a condensation reaction where the amine group of 3-aminobenzoic acid reacts with the carboxylic acid group of terephthalic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyanilino)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Alcohols, aldehydes, and amines.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

2-(3-Carboxyanilino)terephthalic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of coordination polymers and metal-organic frameworks.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to interact with biological macromolecules.

    Industry: Utilized in the production of advanced materials, including polymers and composites with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyanilino)terephthalic acid involves its interaction with various molecular targets. The carboxylic acid and amine groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its incorporation into complex structures. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

2-(3-Carboxyanilino)terephthalic acid can be compared with other similar compounds such as:

    2-(2-Carboxyphenoxy)terephthalic acid: Another versatile building block used in coordination polymers.

    Terephthalic acid: A simpler compound used in the production of polyethylene terephthalate (PET).

    3-Aminobenzoic acid: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and form complex structures.

Properties

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

2-(3-carboxyanilino)terephthalic acid

InChI

InChI=1S/C15H11NO6/c17-13(18)8-2-1-3-10(6-8)16-12-7-9(14(19)20)4-5-11(12)15(21)22/h1-7,16H,(H,17,18)(H,19,20)(H,21,22)

InChI Key

WRIFKAUEZLVBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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